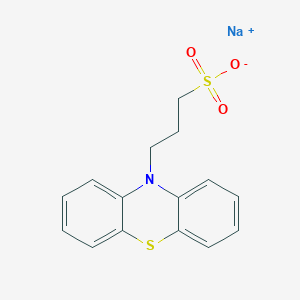

sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate

Description

Properties

IUPAC Name |

sodium;3-phenothiazin-10-ylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S2.Na/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16;/h1-4,6-9H,5,10-11H2,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGYKXFNSKEHED-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14NNaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635635 | |

| Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101199-38-6 | |

| Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate

Introduction

This compound (CAS No. 101199-38-6) is a specialized heterocyclic organic compound that has carved a significant niche in the realm of biotechnology and analytical chemistry. While the phenothiazine core is a well-established pharmacophore, giving rise to a plethora of bioactive compounds with applications ranging from antipsychotics to antiemetics, this particular derivative is primarily recognized for its role as a high-sensitivity analytical reagent.[1][2][3] Its principal application lies in its remarkable ability to function as a chemiluminescence enhancer, significantly amplifying signal output in enzyme-based assays, most notably those involving horseradish peroxidase (HRP).[4][5][6]

This guide offers a comprehensive exploration of the core chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals who utilize or seek to understand this reagent. We will delve into its molecular structure, synthesis and purification strategies, physicochemical characteristics, spectroscopic profile, and the chemical reactivity that underpins its powerful applications. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document aims to serve as a vital technical resource.

Molecular Structure and Identification

The compound's functionality is a direct result of its distinct molecular architecture. It consists of a tricyclic phenothiazine nucleus, where the nitrogen atom at position 10 is alkylated with a propane-1-sulfonate group. This design thoughtfully combines the electrochemical properties of the phenothiazine core with the aqueous solubility conferred by the sodium sulfonate moiety.

Caption: Key functional groups of the molecule.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | sodium 3-phenothiazin-10-ylpropane-1-sulfonate[7] |

| CAS Number | 101199-38-6[7][8][9] |

| Molecular Formula | C₁₅H₁₄NNaO₃S₂[7] |

| Molecular Weight | 343.4 g/mol [7] |

| InChIKey | VKGYKXFNSKEHED-UHFFFAOYSA-M[7] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a direct N-alkylation of the phenothiazine core.[4] This approach is favored for its efficiency and high yield.[4]

Causality of Experimental Design:

-

Reactants: The process involves reacting phenothiazine with 1,3-propane sultone. Phenothiazine serves as the nucleophile, while 1,3-propane sultone is an effective electrophilic alkylating agent that introduces the desired propyl sulfonate side chain in a single step. The sultone's strained ring structure makes it susceptible to nucleophilic attack.

-

Basic Conditions: The reaction is conducted under basic conditions (e.g., using sodium hydride or a similar strong base). The base's role is to deprotonate the secondary amine on the phenothiazine ring (pKa ≈ 23 in DMSO), generating the more potent phenothiazide anion.[4][10] This anion then readily attacks the terminal carbon of the propane sultone, opening the ring.

-

Solvent: An aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is typically chosen to dissolve the reactants and facilitate the reaction without interfering with the strong base.

-

Purification: High purity is critical for the compound's performance as a chemiluminescence enhancer, as impurities can quench the signal or increase background noise.[4] Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective method for purification.[4]

Caption: General workflow for synthesis and purification.

Experimental Protocol: Synthesis

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve phenothiazine (1 equivalent) in anhydrous DMF.

-

Deprotonation: Cool the solution in an ice bath and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the phenothiazide anion.

-

Alkylation: Add a solution of 1,3-propane sultone (1.05 equivalents) in anhydrous DMF dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature (or with gentle heating to ~40°C) for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture and cautiously quench it by slowly adding cold water.

-

Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water and then a non-polar solvent like diethyl ether to remove non-polar impurities.

-

Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield the pure product as a crystalline solid.

-

Drying: Dry the purified product under vacuum.

Physicochemical Properties

The physical properties of the compound are crucial for its handling, storage, and application in assays.

Table 2: Physicochemical Properties

| Property | Description | Rationale / Implication |

|---|---|---|

| Appearance | Almost white to grey or brown crystalline powder.[11] | Color variation can indicate purity levels. High-purity material is typically off-white. |

| Solubility | Good water solubility.[5][6] | The ionic sulfonate group makes the molecule highly compatible with aqueous buffers used in biological and clinical assays.[5] |

| Stability | Photosensitive. | The phenothiazine ring can undergo photo-oxidation when exposed to UV or white light, leading to degradation.[12] Solutions should be protected from light. |

| Storage | Store at ambient temperature (solid form). Store solutions at -20°C or -80°C.[13] | The solid is relatively stable. In solution, freezing prevents degradation and potential microbial growth.[13] |

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are vital for ensuring the quality and performance of the reagent. Standard spectroscopic methods are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The spectrum would show characteristic signals for the aromatic protons on the phenothiazine rings (typically in the 6.8-7.5 ppm range). The aliphatic protons of the propyl chain would appear as distinct multiplets in the upfield region (~2.0-4.5 ppm). The protons closest to the nitrogen and sulfonate groups would be the most downfield shifted.

-

¹³C-NMR: The spectrum would display signals for the 12 aromatic carbons of the phenothiazine core and 3 distinct signals for the aliphatic carbons of the propyl linker.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic peaks include:

-

~3100-3000 cm⁻¹ (Aromatic C-H stretch)

-

~2950-2850 cm⁻¹ (Aliphatic C-H stretch)

-

~1250 cm⁻¹ and ~1050 cm⁻¹ (Asymmetric and symmetric S=O stretching of the sulfonate group)

-

~1600-1450 cm⁻¹ (Aromatic C=C bending)

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative mode would be ideal, showing a prominent peak for the anion at m/z ≈ 320.04, corresponding to [C₁₅H₁₄NO₃S₂]⁻.

Experimental Protocol: Quality Control by HPLC

This protocol provides a self-validating system for assessing the purity of a synthesized batch.

-

System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV-Vis detector.

-

Mobile Phase: Prepare an isocratic or gradient mobile phase. A common starting point is a mixture of acetonitrile and a water-based buffer (e.g., 20 mM ammonium acetate, pH 5.5). For example, a 60:40 mixture of acetonitrile:buffer.

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in the mobile phase to a final concentration of ~1 mg/mL.

-

Analysis: Inject 10 µL of the sample. Set the UV detector to monitor at a wavelength where the phenothiazine chromophore absorbs strongly (e.g., ~254 nm or ~310 nm).

-

Data Interpretation: A pure sample should yield a single major peak at a specific retention time. The purity can be calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram.

Chemical Reactivity and Functional Application

The primary chemical reactivity of interest is the compound's role as a chemiluminescence enhancer. It dramatically increases the light output from the HRP-catalyzed oxidation of luminol, a cornerstone of many sensitive detection assays.[5]

Mechanism of Enhancement: The exact mechanism is complex, but it is understood to involve the formation of a long-lived enhancer radical.

-

HRP, in the presence of hydrogen peroxide (H₂O₂), is oxidized to a higher-energy state.

-

The oxidized HRP reacts with the phenothiazine enhancer, oxidizing it to a radical cation.

-

This enhancer radical is more stable and/or a more efficient oxidant than the enzyme intermediate.

-

The enhancer radical then rapidly oxidizes luminol anions, leading to the formation of an excited-state product (3-aminophthalate) which emits light upon relaxation.[13]

This process effectively accelerates the rate-limiting step of luminol oxidation, leading to a much stronger and more sustained light signal.

Caption: Proposed mechanism of chemiluminescence enhancement.

Broader Context: The Phenothiazine Scaffold

While this compound is primarily an analytical tool, its core phenothiazine structure is a highly privileged scaffold in medicinal chemistry. Understanding this context is valuable for researchers exploring new applications or derivatives. The tricyclic system, with its specific geometry and electron-rich nature, can interact with a wide range of biological targets through mechanisms like π-π stacking and intercalation with DNA.[1] Slight modifications to the substituents on the ring system or the N-10 side chain can drastically alter biological activity.[2]

Phenothiazine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including:

This vast therapeutic potential underscores the importance of the phenothiazine core as a rich source for the development of novel compounds.[15]

Conclusion

This compound is a meticulously designed molecule whose chemical properties are tailored for its function. Its synthesis is straightforward, its physicochemical properties—especially its water solubility—make it ideal for bio-assays, and its unique electronic structure allows it to act as a potent chemiluminescence enhancer. A thorough understanding of its synthesis, handling, and reactivity is essential for any researcher aiming to leverage its capabilities for high-sensitivity detection. As a member of the versatile phenothiazine family, it represents a successful translation of fundamental chemical principles into a powerful analytical tool that continues to advance research in biotechnology and beyond.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chemical Synthesis and Optimization: The Production of Sodium 3-(10H-Phenothiazin-10-yl)

- Pluta, K., Jeleń, M., & Morak-Młodawska, B. (n.d.). Recent progress in biological activities of synthesized phenothiazines. PubMed.

- PubChem. (n.d.). This compound.

- Sinha, S., et al. (2011).

- (n.d.). Research Progress in the Synthesis and Biological Activity of Phenothiazines.

- Stark, N., et al. (n.d.). Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. PMC - PubMed Central.

- Pluta, K. (2011). Recent progress in biological activities of synthesized phenothiazines. SciSpace.

- LGC Standards. (n.d.). Sodium 3-(10H-Phenothiazin-10-yl)

- PubChem. (n.d.). sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Sensitivity Analytical Reagents: The Power of Sodium 3-(10H-Phenothiazin-10-yl)

- Matrix Scientific. (n.d.). Sodium 3-(10H-phenothiazin-10-yl)

- ResearchGate. (n.d.).

- Sigma-Aldrich. (n.d.). Sodium 3-(10H-phenothiazin-10-yl)

- Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Reviews in Medicinal Chemistry.

- Thermo Scientific Chemicals. (n.d.). 10H-Phenothiazine-10-propanesulfonic acid sodium salt.

- LGC Standards. (n.d.). Sodium 3-(10H-Phenothiazin-10-yl)

- MedchemExpress.com. (n.d.). PTZ-343 (3-(10′-Phenothiazinyl)

- Fisher Scientific. (n.d.). Sodium 3-(10H-Phenothiazin-10-yl)

- Wikipedia. (n.d.). Phenothiazine.

- ResearchGate. (2025).

- ACS Publications. (n.d.). The Chemistry of Phenothiazine. Chemical Reviews.

- LGC Standards. (n.d.). Sodium 3-(10H-Phenothiazin-10-yl)

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phenothiazine Derivatives in Biotechnology: The Impact of Sodium 3-(10H-Phenothiazin-10-yl)

- Fisher Scientific. (n.d.). Sodium 3-(10H-Phenothiazin-10-yl)

- (2022). A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misuse. Global Scientific Journal.

Sources

- 1. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C15H14NNaO3S2 | CID 23689088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sodium 3-(10H-Phenothiazin-10-yl)propane-1-sulfonate [lgcstandards.com]

- 9. matrixscientific.com [matrixscientific.com]

- 10. Phenothiazine - Wikipedia [en.wikipedia.org]

- 11. 10H-Phenothiazine-10-propanesulfonic acid sodium salt, Thermo Scientific Chemicals 5 g [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Research Progress in the Synthesis and Biological Activity of Phenothiazines [journal11.magtechjournal.com]

- 15. scispace.com [scispace.com]

physical properties of sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate

An In-depth Technical Guide to the Physical Properties of Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate

Abstract

This compound is a heterocyclic organic compound that has garnered significant interest in the scientific community, particularly for its role as a high-sensitivity analytical reagent.[1] Its utility as a chemiluminescence enhancer in horseradish peroxidase (HRP)-based detection systems is a prime example of its application.[1] The performance of this compound is intrinsically linked to its physical properties, which dictate its behavior in various experimental settings. This guide provides a comprehensive examination of these properties, offering both theoretical insights and practical methodologies for their characterization. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a vital resource for the effective application and understanding of this important molecule.

Molecular Identity and Structure

A foundational understanding of a compound's physical properties begins with its precise chemical identity. This compound is a derivative of phenothiazine, a tricyclic aromatic scaffold.[2][3] The structure incorporates a propylsulfonate group at the nitrogen atom of the central thiazine ring, a modification that profoundly influences its physicochemical characteristics.

The key structural features are:

-

The Phenothiazine Core: A rigid, electron-rich heterocyclic system that is known for its electrochemical and photophysical properties.[4]

-

The Propyl Linker: A flexible three-carbon chain connecting the phenothiazine nucleus to the sulfonate group.

-

The Sodium Sulfonate Group: An ionic functional group that imparts significant polarity and aqueous solubility to the molecule.[1]

These features are summarized in the table below.

Table 1: Chemical and Molecular Identifiers

| Identifier | Value | Source |

| CAS Number | 101199-38-6 | [5][6] |

| Molecular Formula | C₁₅H₁₄NNaO₃S₂ | [6][7] |

| Molecular Weight | 343.4 g/mol | [6] |

| IUPAC Name | This compound | [6][7] |

| InChI Key | VKGYKXFNSKEHED-UHFFFAOYSA-M | [7] |

| Physical Form | Solid / Powder |

Synthesis and Purification: The Foundation of Purity

The reliability of any physical property measurement is contingent upon the purity of the sample. The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between phenothiazine and 1,3-propane sultone.[5] This reaction is generally conducted under basic conditions to facilitate the deprotonation of the phenothiazine nitrogen, thereby activating it as a nucleophile.[5]

The purity of the final product is paramount, especially for its primary application in sensitive chemiluminescent assays where impurities can lead to background noise or quenching of the signal.[5] Recrystallization is a common and effective method for purifying the crude product.[5]

Caption: General workflow for the synthesis and purification of the target compound.

Solubility Profile

The introduction of the sodium sulfonate group is a key chemical modification that confers good water solubility, a critical attribute for its use in aqueous buffer systems common in biological assays.[1] Solubility is a thermodynamic equilibrium and should be determined under controlled conditions.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining the equilibrium solubility of a compound, a technique that remains a gold standard for its reliability.[8]

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., ultrapure water, PBS buffer, DMSO) in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid using centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute a known volume of the saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Caption: Workflow for the shake-flask method of solubility determination.

Table 2: Representative Solubility of Phenothiazine Derivatives

| Solvent | Solubility | Rationale / Expected Behavior |

| Water | Freely Soluble | The ionic sodium sulfonate group drives high aqueous solubility. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | High | Expected to remain highly soluble in physiological buffers. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A polar aprotic solvent capable of dissolving a wide range of compounds.[9] |

| Ethanol | Soluble | A polar protic solvent, though likely less effective than water or DMSO. |

| Toluene | Sparingly Soluble / Insoluble | The high polarity of the compound limits solubility in nonpolar organic solvents. |

Note: This table is illustrative, based on the chemical structure. Experimental verification is required for precise values.

Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions from the solid to the liquid phase.[10] For ionic compounds like this compound, this transition is often accompanied by decomposition. The melting point is a sensitive indicator of purity; impurities typically cause a depression and broadening of the melting range.[11]

Experimental Protocol: Capillary Melting Point Determination

This method is a standard and widely used technique for the precise determination of a compound's melting point.[12][13]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[10] Load a small amount of the powder into a capillary tube (sealed at one end) to a height of 1-2 mm.[13]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device).

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in saving time for the accurate determination.[11]

-

Accurate Determination: Using a fresh sample, heat the block rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[12]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.

Caption: Standard procedure for capillary melting point determination.

Acid-Base Properties (pKa)

The parent acid of the title compound is 3-(10H-phenothiazin-10-yl)propane-1-sulfonic acid. Sulfonic acids are strong acids, and their pKa values are typically low (often < 1). This means that in aqueous solution, the sulfonate group will be fully deprotonated and exist as the anionic sulfonate (SO₃⁻) across the entire physiological pH range. Understanding the pKa is crucial for predicting ionization state, which in turn affects solubility, lipophilicity, and interactions with biological targets.[14]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust method for determining the pKa of ionizable compounds.

-

Solution Preparation: Accurately weigh a sample of the free acid form of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (like methanol or acetonitrile) if aqueous solubility is limited.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. For strong acids, the initial pH will be very low, and this method is better suited for determining the pKa of weaker acids or bases. For a strong sulfonic acid, other methods may be required.

Liquid chromatography-based methods can also be highly effective for determining pKa values, especially when only small amounts of the compound are available or if the sample is impure.[15][16][17]

Conclusion

The are dominated by the interplay between its large, aromatic phenothiazine core and its highly polar sodium sulfonate group. This unique combination results in a compound that is readily soluble in aqueous media, a critical feature for its application as a chemiluminescence enhancer in bioassays. Its status as a solid with a high melting point and a salt of a strong acid further defines its handling and formulation characteristics. The experimental protocols detailed herein provide a framework for the rigorous characterization of this and similar molecules, ensuring data integrity and facilitating the optimization of its performance in research and development settings.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chemical Synthesis and Optimization: The Production of Sodium 3-(10H-Phenothiazin-10-yl)

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Sensitivity Analytical Reagents: The Power of Sodium 3-(10H-Phenothiazin-10-yl)

- ResearchGate. (n.d.).

- PubChem. (n.d.). Sodium 3-(10H-phenothiazin-10-yl)

- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.

- Jadhav, D. S. (2013).

- Sanli, N., et al. (2010).

- Lund University Publications. (n.d.).

- University of Calgary. (n.d.).

- SSERC. (n.d.).

- Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.

- University of Babylon. (2021). experiment (1)

- Mettler Toledo. (n.d.).

- PubChem. (n.d.). Phenothiazine. [Link]

- Wikipedia. (n.d.). Phenothiazine. [Link]

- Sigma-Aldrich. (n.d.). PTZ-343 | 101199-38-6.

- Sigma-Aldrich. (n.d.). Sodium 3-(10H-phenothiazin-10-yl)

Sources

- 1. nbinno.com [nbinno.com]

- 2. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenothiazine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C15H14NNaO3S2 | CID 23689088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 464000050 [thermofisher.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. lifechemicals.com [lifechemicals.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. pharmatutor.org [pharmatutor.org]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate (CAS: 101199-38-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate, also known by the acronym SPTZ, is a water-soluble organic compound that has carved a significant niche in the realm of bioanalytical chemistry. Its primary and most well-documented application lies in its potent ability to enhance chemiluminescent signals, particularly in horseradish peroxidase (HRP)-catalyzed oxidation of luminol. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an in-depth look at its mechanism of action in chemiluminescence enhancement, and practical guidance for its application in common immunoassays such as ELISA and Western blotting. Furthermore, this document will touch upon the broader therapeutic potential of the phenothiazine scaffold and provide essential safety and handling information for laboratory use.

Introduction: The Phenothiazine Scaffold and the Rise of a Chemiluminescence Enhancer

The tricyclic phenothiazine core is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with diverse biological activities, including antipsychotic, antihistaminic, and anti-inflammatory properties[1]. While the parent phenothiazine molecule is of theoretical interest, its derivatives have revolutionized fields ranging from psychiatry to pest management[2]. This compound (SPTZ) is a synthetic derivative of phenothiazine, functionalized with a propylsulfonate group. This modification imparts excellent water solubility, a critical feature for its application in aqueous biochemical assays[3][4][5].

The principal utility of SPTZ stems from its role as a highly effective enhancer of chemiluminescence in peroxidase-based detection systems[3][4][5][6]. In techniques like ELISA and Western blotting, where the detection of minute quantities of biomolecules is paramount, signal amplification is often the key to achieving the desired sensitivity. SPTZ addresses this need by significantly boosting the light output from the HRP-catalyzed oxidation of luminol, a reaction that forms the basis of many modern detection kits[7][8][9]. This enhancement allows for the detection of lower abundance proteins and a wider dynamic range for quantification[9].

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of SPTZ is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 101199-38-6 | [9][10][11][12] |

| Molecular Formula | C₁₅H₁₄NNaO₃S₂ | [10][11][12] |

| Molecular Weight | 343.40 g/mol | [10][11] |

| Appearance | Off-white to pale yellow solid | [11] |

| Solubility | Soluble in water, DMSO, and methanol (with heating) | [9] |

| Purity | Typically ≥98% | N/A |

| Storage | 2-8 °C, protected from light | [9] |

Synthesis of this compound

The synthesis of SPTZ is a relatively straightforward nucleophilic substitution reaction. The following protocol is a generalized procedure based on established chemical principles and information from technical documents[10][13].

Reaction Scheme

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemiluminescent Western Blot Detection | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. cyanagen.com [cyanagen.com]

- 5. nbinno.com [nbinno.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Chemiluminescent Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]

- 8. spb.dia-m.ru [spb.dia-m.ru]

- 9. Chemiluminescence in western blot | Abcam [abcam.com]

- 10. nbinno.com [nbinno.com]

- 11. echemi.com [echemi.com]

- 12. Sodium 3-(10H-Phenothiazin-10-yl)propane-1-sulfonate [lgcstandards.com]

- 13. Chemiluminescent substrates increase sensitivity of antigen detection in western blots - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate

Foreword: Unveiling a Key Reagent in Ultrasensitive Detection

In the landscape of modern analytical chemistry and life science research, the demand for reagents that can push the boundaries of detection sensitivity is ever-present. Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate, a paramount chemiluminescence enhancer, has emerged as a critical tool in this pursuit. Its principal application lies in significantly amplifying the light output in horseradish peroxidase (HRP)-based assays, enabling the detection of minute quantities of target molecules in complex biological samples.[1][2] This guide provides a comprehensive technical overview of its synthesis, focusing on a robust and efficient one-pot methodology, while also exploring alternative routes and the critical aspects of purification and characterization.

Strategic Importance in Research and Diagnostics

The utility of this compound stems from its unique molecular architecture. The phenothiazine core acts as an efficient electron donor, while the propylsulfonate side-chain imparts aqueous solubility, a crucial attribute for its seamless integration into biological assay systems.[2] This combination allows it to effectively enhance the light emission from the oxidation of luminol, a cornerstone of many diagnostic assays.[2][3] The purity of this reagent is of utmost importance, as even trace impurities can interfere with the delicate enzymatic reactions, leading to diminished signal intensity or increased background noise.[2] Consequently, a reliable and well-characterized synthetic protocol is indispensable for researchers and developers in the fields of clinical diagnostics, biotechnology, and beyond.

Synthetic Pathways: A Comparative Analysis

The synthesis of this compound can be approached through two primary routes: a two-step procedure and a more streamlined one-pot synthesis.

The Two-Step Method: A Historical Perspective

An earlier reported synthesis involves a two-step process.[1] In the first step, the sodium salt of phenothiazine is reacted with an excess of 1,3-dibromopropane to yield 10-(3-bromopropyl)phenothiazine. This intermediate is then purified via column chromatography. The second step involves the reaction of the purified 10-(3-bromopropyl)phenothiazine with sodium sulfite in an acetonitrile-water mixture to yield the final product after purification by gel chromatography.[1]

While this method is chemically sound, it suffers from several drawbacks. The overall yield is reported to be low, and the multi-step nature of the process, coupled with the need for extensive chromatographic purification, makes it less efficient and more resource-intensive.[1]

The One-Pot Synthesis: The Preferred Route to High Purity and Yield

A more contemporary and efficient approach is a one-pot synthesis that directly couples phenothiazine with 1,3-propanesultone.[2] This method involves the in-situ generation of the phenothiazine anion, which then undergoes a nucleophilic attack on the strained ring of the 1,3-propanesultone.[2] This direct N-alkylation is not only more atom-economical but also generally results in higher yields and a cleaner product, minimizing the need for extensive purification.[2]

The choice of base and solvent is critical in this process. A strong base, such as sodium hydride (NaH), is typically employed to deprotonate the secondary amine of the phenothiazine, forming the highly nucleophilic phenothiazine anion. Anhydrous polar aprotic solvents, such as dimethylformamide (DMF) or tetrahydrofuran (THF), are ideal for this reaction as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack.

Experimental Protocol: One-Pot Synthesis

This section provides a detailed, step-by-step methodology for the one-pot synthesis of this compound.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 10H-Phenothiazine | C₁₂H₉NS | 199.27 | >98% |

| 1,3-Propanesultone | C₃H₆O₃S | 122.14 | >98% |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 60% |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | >99.8% |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | >99% |

| Acetone | C₃H₆O | 58.08 | Reagent Grade |

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Nitrogen or Argon inlet

-

Heating mantle

-

Büchner funnel and filter flask

-

Vacuum oven

Step-by-Step Procedure:

-

Reaction Setup: A dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Deprotonation of Phenothiazine: To the flask, add 10.0 g (50.2 mmol) of 10H-phenothiazine and 100 mL of anhydrous DMF. Stir the mixture until the phenothiazine is completely dissolved. Carefully add 2.21 g (55.2 mmol, 1.1 eq) of a 60% dispersion of sodium hydride in mineral oil to the solution in portions under a positive pressure of inert gas. The addition of sodium hydride will cause the evolution of hydrogen gas, and the solution will typically develop a dark color, indicating the formation of the phenothiazine anion. Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.

-

N-Alkylation: Dissolve 6.74 g (55.2 mmol, 1.1 eq) of 1,3-propanesultone in 20 mL of anhydrous DMF and add it to the dropping funnel. Add the 1,3-propanesultone solution dropwise to the stirred phenothiazine anion solution over a period of 30 minutes. An exothermic reaction may be observed.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by the dropwise addition of 50 mL of water to decompose any unreacted sodium hydride. A precipitate of the crude product should form.

-

Purification by Recrystallization: Filter the crude product using a Büchner funnel and wash it with diethyl ether to remove any remaining mineral oil and other nonpolar impurities. The collected solid is then recrystallized from a suitable solvent system, such as an ethanol/water or acetone/water mixture, to yield the pure this compound as a solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield and Purity:

| Parameter | Value |

| Theoretical Yield | 17.2 g |

| Typical Experimental Yield | 14.6 - 16.3 g (85-95%) |

| Purity (by HPLC) | >99% |

Visualizing the Synthesis

Reaction Mechanism

Caption: Step-by-step experimental workflow.

Characterization and Quality Control: A Self-Validating System

To ensure the synthesis has produced the desired compound with high purity, a battery of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key signals to expect include the aromatic protons of the phenothiazine core, and the three methylene groups of the propylsulfonate chain. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, further confirming its structure.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the sulfonate group (S=O stretching), as well as the aromatic C-H and C-N stretching vibrations of the phenothiazine ring system.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this ionic compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. A high-purity sample should exhibit a single major peak. This technique is particularly important for detecting and quantifying any unreacted phenothiazine, a critical impurity. [3]

Conclusion: Empowering Scientific Advancement

The one-pot synthesis of this compound from phenothiazine and 1,3-propanesultone represents a highly efficient and reliable method for producing this vital chemiluminescence enhancer. The protocol detailed in this guide, when coupled with rigorous characterization, provides a self-validating system for researchers and drug development professionals to obtain high-purity material. Access to such a well-defined synthetic route is crucial for advancing research and diagnostic applications that rely on the utmost sensitivity and reproducibility.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-05). Chemical Synthesis and Optimization: The Production of this compound.

- Y. Kawanishi, N. Kitamura, and S. Tazuke. (1986). Coulombic Effect of Photoinduced Electron-Transfer Reactions between Phenothiazines and Viologens. The Journal of Physical Chemistry, 90(22), 5495-5496.

- US Patent US20080176251A1. (2008). Preparation of high purity phenothiazine N-alkylsulfonates and their use in chemiluminescent assays for the measurement of peroxidase acitivity.

Sources

The Core Mechanism of Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate (SPTZ) in Enhanced Chemiluminescence: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the mechanism of action for sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate (SPTZ), a key reagent in modern bioanalytical and diagnostic assays. While the phenothiazine core is historically associated with a range of pharmacological activities, the primary and most potent application of SPTZ is as an enhancer of peroxidase-catalyzed chemiluminescence. This guide will dissect its function as an electron transfer mediator, detail its synergistic interactions, and provide practical protocols for its application in sensitive detection systems.

Introduction: Beyond the Pharmacological Scaffold

Phenothiazine and its derivatives have a rich history in medicinal chemistry, with applications ranging from antipsychotics to antihistamines.[1][2] These activities are primarily attributed to their interaction with various receptors and biological pathways. However, the introduction of a propane-1-sulfonate group to the phenothiazine nucleus dramatically alters the molecule's physicochemical properties, rendering it highly water-soluble and tailoring its function for in vitro applications.[3][4]

This compound, also known as SPTZ, has emerged as a powerful tool for signal amplification in bioassays. Its principal role is to enhance the light output from the horseradish peroxidase (HRP)-catalyzed oxidation of luminol, a cornerstone reaction in many enzyme-linked immunosorbent assays (ELISAs) and Western blots.[3][4][5] This guide will focus on the nuanced mechanism of this enhancement and its practical implementation.

The Core Mechanism: An Electron Transfer Mediator in HRP-Catalyzed Luminol Chemiluminescence

The fundamental mechanism of SPTZ action is its role as an electron transfer mediator in the HRP-luminol reaction.[5] In the standard HRP-catalyzed oxidation of luminol by hydrogen peroxide, light is produced, but the emission is often weak and short-lived. SPTZ significantly enhances this light output by facilitating a more efficient reaction pathway.

The process can be broken down into the following key steps:

-

Activation of HRP: Horseradish peroxidase reacts with hydrogen peroxide (H₂O₂) to form an activated enzyme intermediate (HRP-I).

-

SPTZ as a Substrate: SPTZ acts as a substrate for the activated HRP. The enzyme catalyzes the one-electron oxidation of SPTZ to form a highly reactive SPTZ radical cation.

-

Efficient Luminol Oxidation: The SPTZ radical cation, in turn, rapidly oxidizes luminol. This transfer of the radical state is more efficient than the direct oxidation of luminol by the activated HRP.

-

Light Emission: The resulting luminol radical undergoes a series of reactions to form an excited-state 3-aminophthalate, which then decays to the ground state, emitting light.

-

Signal Amplification: By accelerating the turnover of HRP and creating a more efficient pathway for luminol oxidation, SPTZ dramatically increases the intensity and duration of the chemiluminescent signal.[3][5][6]

Caption: SPTZ as an electron transfer mediator in HRP-catalyzed chemiluminescence.

Structure-Activity Relationship: The Role of the Sulfonate Group

The presence and nature of the substituent on the phenothiazine ring are critical for its enhancing activity. Studies have shown that phenothiazines with negatively charged groups, such as the sulfonate in SPTZ, are potent enhancers, while those with positively charged groups exhibit little to no enhancing ability.[1] The negatively charged sulfonate group increases the water solubility of the molecule, ensuring its availability in aqueous assay buffers.[3][4] This is a crucial feature for a reagent intended for widespread use in biological assays.

Synergistic Enhancement with Co-enhancers

The chemiluminescent signal generated with SPTZ can be further amplified by the addition of a secondary enhancer, or co-enhancer. One of the most effective co-enhancers for SPTZ is 4-morpholinopyridine (MORPH).[4] The combination of SPTZ and MORPH has been shown to produce a synergistic effect, resulting in a more intense and prolonged light emission than with SPTZ alone.[4]

The proposed mechanism for this synergistic enhancement involves MORPH accelerating the peroxidase-catalyzed oxidation of SPTZ by hydrogen peroxide, leading to an increased rate of SPTZ radical cation formation.[1]

Caption: Synthesis of SPTZ from phenothiazine and 1,3-propane sultone.

Experimental Protocols

The following are example protocols for the application of SPTZ in common bioanalytical techniques.

Enhanced Chemiluminescent ELISA

This protocol outlines the use of SPTZ as an enhancer for the detection of an antigen in a sandwich ELISA format.

Materials:

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Capture Antibody

-

Antigen Standard and Samples

-

Detection Antibody conjugated to HRP

-

SPTZ Enhancer Solution (e.g., 1-5 mM SPTZ in a suitable buffer)

-

Luminol/Peroxide Substrate Solution

-

Microplate Luminometer

Procedure:

-

Coating: Coat a 96-well microplate with the capture antibody diluted in Coating Buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Block the remaining protein-binding sites by adding Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Antigen Incubation: Add antigen standards and samples to the wells. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Detection Antibody Incubation: Add the HRP-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Chemiluminescent Detection: Prepare the working detection reagent by mixing the SPTZ Enhancer Solution with the Luminol/Peroxide Substrate Solution according to the manufacturer's instructions. Add the working detection reagent to each well.

-

Signal Measurement: Immediately measure the chemiluminescent signal using a microplate luminometer.

Enhanced Chemiluminescent Western Blot

This protocol describes the use of SPTZ for the detection of a target protein on a membrane.

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Wash Buffer (e.g., TBS with 0.1% Tween-20)

-

Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary Antibody

-

Secondary Antibody conjugated to HRP

-

SPTZ Enhancer Solution

-

Luminol/Peroxide Substrate Solution

-

Chemiluminescence Imaging System

Procedure:

-

Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.

-

Chemiluminescent Detection: Prepare the working detection reagent by mixing the SPTZ Enhancer Solution with the Luminol/Peroxide Substrate Solution.

-

Signal Development: Incubate the membrane with the working detection reagent for the recommended time (typically 1-5 minutes).

-

Imaging: Acquire the chemiluminescent signal using a digital imaging system.

Broader Context: Biological Activities of Phenothiazine Derivatives

While SPTZ's primary role is in vitro, it is important for the researcher to be aware of the broader biological activities of the phenothiazine scaffold. Phenothiazine derivatives have been investigated for a range of therapeutic applications, including:

-

Antimicrobial Activity: Some phenothiazine compounds have shown efficacy against various bacteria and fungi. [1][7]* Anticancer Properties: Certain derivatives have been studied for their potential to inhibit cancer cell growth and overcome multidrug resistance. [2][8]* Neuroleptic Effects: The classical use of phenothiazines as antipsychotics is mediated by their antagonism of dopamine receptors. [2] It is important to note that these biological activities are highly dependent on the specific substitutions on the phenothiazine ring system. The presence of the hydrophilic propane-1-sulfonate group in SPTZ makes it unlikely to exhibit the same membrane-permeable characteristics as its pharmacologically active congeners. To date, no significant in vivo pharmacological mechanism of action has been attributed to SPTZ itself.

Conclusion

This compound is a specialized phenothiazine derivative whose mechanism of action is centered on its ability to enhance peroxidase-catalyzed chemiluminescence. By acting as an efficient electron transfer mediator, SPTZ significantly amplifies the signal in a variety of bioanalytical assays, enabling more sensitive and robust detection of target molecules. Its water solubility and synergy with co-enhancers like MORPH make it a valuable tool for researchers and drug development professionals seeking to improve the performance of their immunoassays and other HRP-based detection systems. While the phenothiazine core has a broad pharmacological history, the specific structure of SPTZ has been optimized for its role as a high-performance in vitro reagent.

References

- Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - MDPI. (URL: )

- Exploring the therapeutic potential of phenothiazine deriv

- High-Sensitivity Analytical Reagents: The Power of this compound - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- PHENOTHIAZINE DERIVATIVES AS ENHANCERS OF PEROXIDASE-CATALYZED CHEMILUMINESCENCE AND THEIR APPLICATION IN BIOANALYSIS | Request PDF - ResearchG

- Phenothiazine derivatives as enhancers of peroxidase-dependent chemiluminescence - ResearchG

- Chemical Synthesis and Optimization: The Production of this compound - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- PTZ-343 (3-(10′-Phenothiazinyl)propane-1-sulfonate sodium) - MedchemExpress.com. (URL: )

- Quantitative Model of the Enhancement of Peroxidase-Induced Luminol Luminescence | Journal of the American Chemical Society. (URL: )

- A review of enhancers for chemiluminescence enzyme immunoassay - Taylor & Francis Online. (URL: )

- Synthesis, Characterization, In silico and In vitro Antimicrobial Activity of Phenothiazine-3-sulphonamide Derivatives - ResearchG

- Direct effects of phenothiazine derivates on the plasma membrane and...

- Examples of some biologically active phenothiazine, sulfone and sulfonamide drugs. (URL: )

- (PDF) Biological Activity of Phenothiazine Sulfonamides - Amanote Research. (URL: )

- Full article: A review of enhancers for chemiluminescence enzyme immunoassay. (URL: )

- Sodium 3-(10H-Phenothiazin-10-yl)

- Sodium 3-(10H-Phenothiazin-10-yl)

- 3-(10'-Phenothiazinyl)propane-1-sulfonate is a potent enhancer of soybean peroxidase-induced chemiluminescence - PubMed. (URL: )

- PTZ-343 | 101199-38-6 - Sigma-Aldrich. (URL: )

Sources

The Serendipitous Saga of the Tricyclic Nucleus: A Technical Guide to the Discovery and Development of Phenothiazine Derivatives

Abstract

The advent of phenothiazine-based therapeutics stands as a landmark achievement in medicinal chemistry and clinical medicine, fundamentally reshaping the landscape of psychiatric care and influencing the development of a diverse array of pharmacological agents. This in-depth technical guide provides a comprehensive exploration of the discovery and development of phenothiazine derivatives, from their serendipitous origins in the dye industry to their rational design as potent neuroleptics and other therapeutic agents. We will delve into the core synthetic methodologies, elucidate the intricate structure-activity relationships, and detail the key preclinical and clinical evaluation paradigms that have defined this remarkable class of drugs. This guide is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and a practical framework for understanding and advancing the therapeutic potential of the phenothiazine scaffold.

A Dye, a Surgeon, and the Dawn of Psychopharmacology: A Historical Perspective

The story of phenothiazines is a testament to the power of observation and interdisciplinary collaboration. The journey began not in a pharmaceutical lab, but in the burgeoning synthetic dye industry of the late 19th century.

-

1876: Methylene blue, a phenothiazine derivative, was first synthesized by Heinrich Caro at BASF.[1]

-

1883: August Bernthsen synthesized the parent compound, phenothiazine.[2]

-

Early 1900s: Paul Ehrlich, a pioneer in chemotherapy, utilized methylene blue for staining cells and discovered its antimalarial properties.[1]

For several decades, the therapeutic potential of phenothiazines remained largely unexplored. The turning point came in the 1940s at Rhône-Poulenc laboratories in France, where chemists, in their search for novel antihistamines, synthesized a series of N-substituted phenothiazine derivatives.[1] This work led to the creation of promethazine , a compound with potent antihistaminic and sedative effects.[1]

The crucial leap into psychiatry was orchestrated by French surgeon Henri Laborit.[3] While investigating ways to reduce surgical shock, he observed the profound calming and "indifference"-inducing effects of promethazine in his patients.[4] He hypothesized that such a state of "artificial hibernation" could be beneficial for psychiatric patients. This insight led to the synthesis of chlorpromazine by Paul Charpentier at Rhône-Poulenc in December 1951.[3]

The subsequent clinical investigations by psychiatrists Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris in 1952 were nothing short of revolutionary.[5] They administered chlorpromazine to patients with psychosis and witnessed a dramatic reduction in agitation, hallucinations, and delusions.[3] This marked the birth of modern psychopharmacology and ushered in a new era of hope for the treatment of severe mental illness.[4][5] The commercial success of chlorpromazine, marketed as Thorazine, spurred the development of a vast portfolio of phenothiazine derivatives and other psychotropic medications.[3]

The Phenothiazine Core: Synthetic Strategies

The tricyclic phenothiazine nucleus is the foundational scaffold upon which a multitude of therapeutic agents have been built. Several synthetic routes have been developed to construct this core structure, each with its own advantages and applications.

Bernthsen Synthesis

The classical method for synthesizing the unsubstituted phenothiazine ring is the Bernthsen synthesis, which involves the high-temperature reaction of diphenylamine with elemental sulfur.[6]

Reaction Pathway: Bernthsen Synthesis

Caption: The Bernthsen synthesis of phenothiazine from diphenylamine and sulfur.

Experimental Protocol: Bernthsen Synthesis

-

Reactants: A mixture of diphenylamine and elemental sulfur is prepared.

-

Heating: The mixture is heated to a high temperature, typically between 260-280°C.[6]

-

Catalyst: A catalytic amount of iodine can be added to facilitate the reaction.[6]

-

Reaction: The reaction proceeds with the evolution of hydrogen sulfide gas.

-

Purification: After cooling, the crude phenothiazine is purified by recrystallization from a suitable solvent, such as ethanol or toluene, to yield a yellow crystalline solid.[6]

Ullmann Condensation

The Ullmann condensation offers a more versatile approach, allowing for the synthesis of substituted phenothiazines. This copper-catalyzed reaction involves the intramolecular cyclization of a 2-aminothiophenol with an o-halonitrobenzene derivative.[7]

Reaction Pathway: Ullmann-Type Synthesis

Caption: Phenothiazine antagonism of Dopamine D2 and Histamine H1 receptor signaling pathways.

-

Dopamine D2 Receptor Antagonism: By blocking D2 receptors, phenothiazines reduce dopaminergic neurotransmission, which is thought to be hyperactive in the positive symptoms of schizophrenia (hallucinations, delusions). T[8]his action is also responsible for the extrapyramidal side effects (EPS) associated with these drugs.

-

Histamine H1 Receptor Antagonism: Blockade of H1 receptors leads to the sedative and antiemetic effects of many phenothiazines. I[9]t is also a contributing factor to side effects such as weight gain.

-

Muscarinic M1 Receptor Antagonism: This action contributes to anticholinergic side effects like dry mouth, blurred vision, and constipation.

-

Alpha-1 Adrenergic Receptor Antagonism: Blockade of these receptors can lead to orthostatic hypotension and dizziness.

Preclinical and Clinical Development: A Rigorous Path to Approval

The development of a new phenothiazine derivative, or any new drug, is a long and meticulous process involving extensive preclinical and clinical testing to establish its safety and efficacy.

Preclinical Evaluation

Experimental Protocol: Dopamine D2 Receptor Competitive Radioligand Binding Assay

-

Preparation of Receptor Source: Membranes are prepared from cells (e.g., HEK293) or tissues (e.g., rat striatum) expressing the dopamine D2 receptor. 2[10]. Radioligand: A radiolabeled ligand with high affinity and specificity for the D2 receptor (e.g., [³H]spiperone) is used.

-

Incubation: The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the phenothiazine derivative). 4[10]. Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. 5[10]. Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

[10]##### 5.1.2. Animal Models of Antipsychotic Efficacy

Experimental Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

-

Apparatus: A rodent is placed in a startle chamber equipped with a sensor to measure its startle response. 2[11]. Acclimation: The animal is allowed to acclimate to the chamber for a set period. 3[11]. Stimuli: The test consists of three types of trials presented in a pseudorandom order:

-

Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response. [12] * Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented shortly before the startling pulse. [12] * No-stimulus trials: Only background noise is present.

-

-

Measurement: The startle amplitude is recorded for each trial.

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. Antipsychotic drugs are expected to reverse deficits in PPI induced by psychotomimetic agents like apomorphine or PCP.

[13]#### 5.2. Clinical Development

The clinical development of an antipsychotic drug typically proceeds through three phases of human trials:

-

Phase I: The drug is administered to a small number of healthy volunteers to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.

-

Phase II: The drug is given to a larger group of patients with schizophrenia to evaluate its efficacy and further assess its safety. Dose-ranging studies are also conducted in this phase.

-

Phase III: Large-scale, multicenter, randomized, double-blind, placebo-controlled trials are conducted to confirm the drug's efficacy, monitor side effects, and compare it to existing treatments. T[6]he primary efficacy endpoint is often the change in the total score of the Positive and Negative Syndrome Scale (PANSS).

[6]### 6. Pharmacokinetics and Metabolism

The pharmacokinetic properties of phenothiazine derivatives can vary significantly based on their chemical structure.

Comparative Pharmacokinetics of Selected Phenothiazines

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Metabolism |

| Chlorpromazine | 10-80 (high first-pass) | >90 | 18-30 | Extensive hepatic (CYP2D6, CYP1A2) |

| Promethazine | ~25 | 93 | 10-14 | Extensive hepatic |

| Fluphenazine | 40-50 | >90 | 14-24 | Extensive hepatic |

| Thioridazine | 25-35 | >95 | 10-20 | Extensive hepatic (CYP2D6) |

Note: Data are approximate and can vary between individuals.

Conclusion and Future Directions

The discovery and development of phenothiazine derivatives represent a paradigm shift in the history of medicine. From their humble beginnings as synthetic dyes, these compounds have evolved into a cornerstone of psychiatric pharmacotherapy and have provided invaluable tools for understanding the neurobiology of mental illness. The journey of the phenothiazines underscores the importance of serendipity, keen clinical observation, and systematic medicinal chemistry in drug discovery.

While newer "atypical" antipsychotics with different receptor binding profiles have been developed, phenothiazines remain clinically important and continue to serve as a valuable scaffold for the design of novel therapeutic agents. Ongoing research is exploring the potential of phenothiazine derivatives in other therapeutic areas, including oncology and infectious diseases, ensuring that the legacy of this remarkable tricyclic nucleus will continue to unfold.

References

- A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1 - SciSpace. (n.d.).

- Procedure for preparation of Promethazine - Filo. (2025, September 28).

- A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights - Benchchem. (n.d.).

- Synthesis of phenothiazines via Smiles rearrangement - ResearchG

- Fifty years chlorpromazine: a historical perspective - PMC - PubMed Central. (n.d.).

- CN118598824B - A kind of synthetic method of promethazine hydrochloride - Google P

- 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays - Bio-protocol. (n.d.).

- History of the Discovery and Clinical Introduction of Chlorpromazine. (2011, December 4).

- Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. (n.d.).

- History of the Discovery and Clinical Introduction of Chlorpromazine - ResearchG

- History of the discovery and clinical introduction of chlorpromazine - PubMed. (n.d.).

- History of the discovery and clinical introduction of chlorpromazine. | Semantic Scholar. (n.d.).

- SYNTHESIS OF PROMETHAZINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER - YouTube. (2019, September 8).

- An Improved Process For The Preparation Of Promethazine Hydrochloride. (n.d.).

- A New Phenothiazine Synthesis.

- Improving the reaction conditions for phenothiazine synthesis - Benchchem. (n.d.).

- First Generation Antipsychotics: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Side Effects - Research and Reviews. (2016, September 20).

- CN104387338A - Preparation method of promethazine hydrochloride - Google P

- Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS - Mousephenotype.org. (n.d.).

- Phenol‐Phenothiazine coupling reaction, reported conditions.

- Pre-pulse Inhibition - Augusta University. (n.d.).

- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish | ACS Omega. (2024, July 2).

- Ullmann condens

- Medical Pharmacology: Antipsychotic Drugs. (n.d.).

- Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents - Protocols.io. (2023, August 1).

- Notes- Synthesis of 2-Chlorophenonthiazine via a Smiles Rearrangement | The Journal of Organic Chemistry - ACS Public

- SOP of Pre-pulse inhibition test - RIKEN BRC. (n.d.).

- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.).

- Auditory startle & Prepulse inhibition - MMPC. (2024, January 4).

- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).

- Histamine H1 and H2 receptors co-mediated the histamine-induced...

- Phenothiazine - Wikipedia. (n.d.).

- Antipsychotic Drugs, Including Phenothiazines | Anesthesia Key. (n.d.).

- Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera. (n.d.).

- Dopamine D2-Like Receptor Family Signaling P

- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PubMed Central. (n.d.).

- Pharmacology of antipsychotics - Deranged Physiology. (2021, August 4).

- SAR of phenothiazine.pptx - Slideshare. (n.d.).

- Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors - PubMed. (n.d.).

- List of Phenothiazine antipsychotics - Drugs.com. (n.d.).

- Histamine receptor signaling in energy homeostasis - PMC - PubMed Central. (n.d.).

- Schematic overview of the main signaling pathways by which histamine...

- Visualizing classification of drugs used in psychotic disorders: A 'subway map' representing mechanisms, established classes and informal categories - PMC - PubMed Central. (n.d.).

- Biochemistry, Dopamine Receptors - St

- (PDF)

Sources

- 1. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. Fifty years chlorpromazine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. History of the discovery and clinical introduction of chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]

- 12. ja.brc.riken.jp [ja.brc.riken.jp]

- 13. Pre-pulse Inhibition [augusta.edu]

The Phenothiazine Core: A Technical Guide to its Chemical Reactivity and Application

Introduction: The Enduring Legacy of a Privileged Scaffold

The phenothiazine core, a tricyclic aromatic system with a central thiazine ring, represents a cornerstone in the landscape of bioactive molecules and functional materials. First synthesized in 1883, its derivatives have catalyzed revolutions in medicine, most notably with the advent of the first typical antipsychotic, chlorpromazine. Beyond its profound impact on neuroscience, the unique electronic and structural characteristics of the phenothiazine nucleus have rendered it a versatile scaffold for a diverse array of applications, from advanced organic electronics to innovative photoredox catalysis.

This technical guide provides an in-depth exploration of the chemical reactivity of the phenothiazine core. We will dissect its fundamental electronic properties, delve into its key chemical transformations, and elucidate how these characteristics are harnessed in the rational design of drugs and functional materials. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this remarkable heterocyclic system.

I. The Heart of the Matter: Structural and Electronic Properties of the Phenothiazine Core

The chemical behavior of phenothiazine is intrinsically linked to its distinct three-dimensional structure and electron distribution. The central thiazine ring is not planar but rather adopts a folded "butterfly" conformation along the axis connecting the sulfur and nitrogen atoms.[1] This non-planarity has significant implications for molecular packing and intermolecular interactions, which can be strategically manipulated in the design of organic materials.[1]

The phenothiazine nucleus is an electron-rich aromatic system. The presence of both a sulfur and a nitrogen atom in the central ring results in a high electron density, making the core susceptible to electrophilic attack and oxidation. The lone pairs of electrons on the nitrogen and sulfur atoms contribute to the π-system, further enhancing its electron-donating ability.

Caption: The non-planar "butterfly" structure of the phenothiazine core.

The Highest Occupied Molecular Orbital (HOMO) is delocalized across the entire tricyclic system, with significant contributions from the nitrogen and sulfur atoms. This high-lying HOMO energy level is responsible for the low oxidation potential of phenothiazine, a key feature that dictates its redox chemistry. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is also distributed over the aromatic rings. The HOMO-LUMO gap can be readily tuned by the introduction of electron-donating or electron-withdrawing substituents, allowing for the fine-tuning of its photophysical and electronic properties for specific applications.[2]

II. The Reactive Nature: Key Chemical Transformations

The rich chemistry of the phenothiazine core is dominated by three main types of reactions: redox reactions, electrophilic aromatic substitution, and N-alkylation/acylation.

A. Redox Chemistry: The Dance of Electrons

One of the most defining features of the phenothiazine core is its ability to undergo reversible oxidation to form a stable radical cation.[3] This process is central to its biological activity and its utility in electronic devices.

The oxidation is a one-electron process that results in the formation of a delocalized radical cation, often intensely colored. The stability of this radical cation is attributed to the extensive delocalization of the unpaired electron over the entire π-system, including the nitrogen and sulfur atoms. Upon oxidation, the phenothiazine molecule tends to planarize, which further enhances the stability of the radical cation.[3]

Caption: Reversible one-electron oxidation of the phenothiazine core.

The redox potential of phenothiazine can be modulated by the introduction of substituents on the aromatic rings. Electron-donating groups lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups increase the oxidation potential.[4] This tunability is a critical aspect in the design of phenothiazine-based materials for applications such as redox flow batteries and organic semiconductors.

Experimental Protocol: Cyclic Voltammetry of a Phenothiazine Derivative

-

Objective: To determine the oxidation potential of a phenothiazine derivative.

-

Materials:

-

Phenothiazine derivative (1 mM)

-

Anhydrous acetonitrile (electrolyte solvent)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

Glassy carbon working electrode

-

Platinum wire counter electrode

-

Ag/AgCl reference electrode

-

Potentiostat

-

-

Procedure:

-

Prepare a 1 mM solution of the phenothiazine derivative in anhydrous acetonitrile containing 0.1 M TBAPF₆.

-

Assemble the three-electrode electrochemical cell.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for 15 minutes to remove dissolved oxygen.

-

Perform a cyclic voltammetry scan at a scan rate of 100 mV/s. The potential window should be set to encompass the expected oxidation wave of the phenothiazine derivative.

-

Record the resulting voltammogram. The potential at the midpoint between the anodic and cathodic peak potentials provides the formal redox potential (E½) of the compound.[5]

-

-

Causality: The use of a non-aqueous solvent like acetonitrile and a supporting electrolyte like TBAPF₆ is crucial to ensure a stable and conductive medium for the electrochemical measurement, allowing for the observation of the reversible oxidation of the phenothiazine core. Purging with an inert gas is essential to prevent the interference of oxygen reduction in the voltammogram.

| Derivative | E½ (V vs. Fc/Fc+) | Solvent | Reference |

| 10-Phenylphenothiazine | 0.765 | Acetonitrile | [5] |

| Phenothiazine (PTZ) | 0.716 | Acetonitrile | [5] |

B. Electrophilic Aromatic Substitution: Tailoring the Periphery

The electron-rich nature of the phenothiazine core makes it highly susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. The regioselectivity of these reactions is governed by the directing effects of the nitrogen and sulfur atoms. Substitution typically occurs at the 3, 7, and, to a lesser extent, the 1 and 9 positions. The positions para to the nitrogen (3 and 7) are the most activated and are the primary sites of substitution.

Experimental Protocol: Electrophilic Bromination of Phenothiazine

-

Objective: To synthesize a brominated phenothiazine derivative.

-

Materials:

-

Phenothiazine (1.0 mmol)

-

N-Bromosuccinimide (NBS) (1.0 mmol)

-

Acetonitrile (2 mL)

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve phenothiazine in acetonitrile in a round-bottom flask and cool the solution to -10 °C.

-

Add N-bromosuccinimide (NBS) in one portion.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired brominated phenothiazine.[6]

-

-